Product packaging for Simvastatin 4'-Methyl Ether(Cat. No.:CAS No. 864357-88-0)

Simvastatin 4'-Methyl Ether

Cat. No.: B589081
CAS No.: 864357-88-0
M. Wt: 432.601
InChI Key: OLSYISKGDWQZSZ-JJOHYTSISA-N
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Description

Significance of Simvastatin (B1681759) as a Reference Compound in Preclinical Research

Simvastatin, a semi-synthetic derivative of lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. globalresearchonline.netchemicalbook.com Its well-established mechanism of action and extensive clinical history have positioned it as a crucial reference compound in a multitude of preclinical studies. sigmaaldrich.commdpi.com Researchers frequently utilize simvastatin as a benchmark to evaluate the efficacy and mechanisms of new potential therapeutic agents, particularly those targeting cardiovascular diseases and metabolic disorders. wikipedia.orgnih.gov

Beyond its lipid-lowering effects, simvastatin is known to exhibit a range of "pleiotropic" effects, including anti-inflammatory, immunomodulatory, and anti-cancer properties. globalresearchonline.netchemicalbook.commdpi.com These multifaceted biological activities have expanded its use as a reference standard in diverse research areas. For instance, preclinical studies have investigated its potential in neurological disorders, bone metabolism, and various cancers, such as mantle cell lymphoma. mdpi.commdpi.com In these contexts, simvastatin serves as a positive control or a point of comparison to elucidate the pathways affected by new investigational drugs. mdpi.com Its use in in vivo animal models and in vitro cell-based assays is widespread, providing a reliable baseline for interpreting experimental outcomes. mdpi.comresearchgate.net

Rationale for Investigating Analogues and Metabolites: The Case of Simvastatin 4'-Methyl Ether

The study of analogues, which are structurally similar compounds often created through synthetic chemistry, aims to enhance desirable properties of the parent molecule. acs.org Researchers synthesize analogues of simvastatin to achieve goals such as increased potency, greater tissue selectivity (e.g., hepatoselectivity), or novel therapeutic applications. researchgate.netguidetopharmacology.org For example, nitric oxide-releasing statin derivatives have been developed to combine the lipid-lowering effects of statins with the anti-inflammatory and anti-proliferative properties of nitric oxide. pnas.org The synthesis and biological evaluation of such novel analogues are a testament to the ongoing effort to build upon the therapeutic success of established drugs like simvastatin. acs.org

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate lgcstandards.com
Molecular Formula C₂₆H₄₀O₅ biosynth.com
Molecular Weight 432.59 g/mol biosynth.com
CAS Number 864357-88-0 biosynth.comcwsabroad.com
Known As A metabolite and impurity of Simvastatin biosynth.com

Overview of Academic Research Trajectories for Statin Derivatives

Academic and industrial research into statin derivatives has followed several distinct yet interconnected trajectories, moving far beyond the initial focus on cholesterol reduction.

One major trajectory involves the synthesis of novel statin analogues with improved pharmacological profiles . This includes creating compounds with greater efficacy in inhibiting HMG-CoA reductase, such as atorvastatin (B1662188) and rosuvastatin, which were developed after simvastatin and showed increased potency. news-medical.net Research also focuses on modifying the statin structure to enhance tissue selectivity, thereby potentially reducing side effects like myopathy. guidetopharmacology.org The development of biocatalytic and more efficient chemical synthesis methods for existing and new statins is also an active area of investigation, aiming to make production more sustainable and cost-effective. researchgate.netmdpi.comnaturalspublishing.com

A second significant research avenue is the exploration and exploitation of the pleiotropic effects of statins . Numerous studies have documented the anti-inflammatory, antioxidant, and immunomodulatory effects of these drugs. globalresearchonline.netpnas.org This has spurred research into repurposing statins and their derivatives for conditions not directly related to hypercholesterolemia, such as Alzheimer's disease, certain cancers, and bone disorders. mdpi.commdpi.commdpi.com Derivatives are being specifically designed to enhance these non-lipid-lowering effects. pnas.org

The third trajectory is centered on understanding the complex metabolism and pharmacokinetics of statins . The use of advanced analytical techniques like metabolomics has provided a more holistic view of how statins affect the body's metabolic network. nih.gov This research helps to explain the variability in patient responses and identifies novel biomarkers. The study of specific metabolites, such as this compound, is a crucial component of this research, contributing to a more complete safety and efficacy profile of the parent drug. biosynth.com

Table 2: Research Focus on Statin Derivatives

Research Trajectory Primary Goal Example Compounds/Areas of Study Source
Improved Pharmacological Profiles Enhance efficacy, potency, and safety. Atorvastatin, Rosuvastatin, Hepatoselective statins, Biocatalytic synthesis guidetopharmacology.orgnews-medical.netmdpi.com
Exploitation of Pleiotropic Effects Repurpose for new therapeutic areas. NO-releasing statins, Anti-cancer applications, Bone formation stimulation mdpi.commdpi.compnas.org
Metabolism & Pharmacokinetics Understand drug disposition and effects. Metabolomic profiling, Identification of active/inactive metabolites (e.g., Simvastatin acid) nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40O5 B589081 Simvastatin 4'-Methyl Ether CAS No. 864357-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4S)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-7-26(4,5)25(28)31-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19-14-20(29-6)15-23(27)30-19/h8-9,12,16-17,19-22,24H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20-,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYISKGDWQZSZ-JJOHYTSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858393
Record name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864357-88-0
Record name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Simvastatin 4 Methyl Ether

Retrosynthetic Analysis for the Synthesis of Simvastatin (B1681759) 4'-Methyl Ether

A retrosynthetic analysis of Simvastatin 4'-Methyl Ether logically deconstructs the molecule into viable starting materials. The target molecule is an ether, suggesting a disconnection at the ether linkage. This leads to a precursor alcohol and a methylating agent.

Key Precursors and Starting Materials

The primary precursor for the synthesis of this compound is Simvastatin itself. nih.govresearchgate.net Simvastatin possesses the required core structure, including the hexahydronaphthalene (B12109599) ring system and the lactone moiety with a secondary hydroxyl group at the 4'-position, which is the site of methylation. nih.gov

The other key reactant is a methylating agent . A common and effective, though hazardous, reagent for this transformation is dimethyl sulfate (B86663) (DMS) . nih.gov Other potential methylating agents include methyl halides (e.g., methyl iodide) used in conjunction with a base. jk-sci.comresearchgate.net

The synthesis of simvastatin itself typically starts from lovastatin (B1675250) , a natural product obtained from the fermentation of Aspergillus terreus. researchgate.netnaturalspublishing.com The conversion of lovastatin to simvastatin is a well-documented semi-synthetic process. naturalspublishing.comnih.gov

Strategic Functionalization Approaches

The synthesis of this compound is a targeted derivatization aimed at modifying a specific functional group in the simvastatin molecule. The primary strategic functionalization is the O-methylation of the secondary alcohol at the 4'-position of the lactone ring. nih.gov

This selective methylation serves a crucial purpose in the pharmaceutical industry: the creation of a certified reference material for the identification and quantification of this specific impurity during the quality control of simvastatin drug products. nih.govbiosynth.com The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are strictly regulated, making the availability of pure impurity standards essential.

The synthetic challenge lies in achieving selective methylation at the 4'-hydroxyl group without affecting other potentially reactive sites in the complex simvastatin molecule. However, given the nature of the other functional groups (a lactone and an ester), the 4'-hydroxyl is the most nucleophilic site available for this type of reaction under appropriate conditions.

Chemical Synthesis Pathways for this compound

The chemical synthesis of this compound from simvastatin is a direct, one-step derivatization.

Stepwise Reaction Mechanisms and Reaction Conditions

The most direct reported method for the synthesis of this compound involves the methylation of the β-hydroxy group of the lactone ring of simvastatin using dimethyl sulfate. nih.gov This reaction is a classic example of a Williamson ether synthesis. wikipedia.orgbyjus.com

The reaction proceeds via the following general steps:

Deprotonation: A base is used to deprotonate the 4'-hydroxyl group of simvastatin, forming a more nucleophilic alkoxide ion. The choice of base is critical to avoid unwanted side reactions, such as hydrolysis of the lactone or ester groups. Common bases used in Williamson ether synthesis include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). jk-sci.com

Nucleophilic Attack: The resulting alkoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an Sₙ2 reaction. wikipedia.org This backside attack results in the formation of the ether bond and the displacement of the leaving group (sulfate or iodide). wikipedia.org

While specific optimized conditions for this exact transformation are not extensively published, general conditions for a Williamson ether synthesis would involve stirring simvastatin with a suitable base and the methylating agent in an appropriate solvent at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures, for a period of 1 to 8 hours. byjus.com

Table 1: General Reaction Conditions for Williamson Ether Synthesis

ParameterTypical Conditions
Substrate Alcohol (in this case, Simvastatin)
Reagent Alkyl halide (e.g., CH₃I) or Dialkyl sulfate (e.g., (CH₃)₂SO₄)
Base NaH, K₂CO₃, NaOH
Solvent Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile)
Temperature 25-100 °C
Reaction Time 1-8 hours

This table presents generalized conditions for the Williamson ether synthesis and may require optimization for the specific synthesis of this compound.

Optimization of Reaction Yields and Selectivity

Optimizing the synthesis of this compound would focus on maximizing the yield while ensuring high selectivity for O-methylation at the 4'-position and minimizing side reactions.

Key parameters for optimization include:

Choice of Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the alcohol without competing in the nucleophilic attack. The stoichiometry of the base is also crucial.

Methylating Agent: The reactivity of the methylating agent can influence the reaction rate and potential side reactions. Methyl iodide is generally more reactive than methyl bromide or chloride.

Solvent: Aprotic polar solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity. wikipedia.org

Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination if secondary alkyl halides were used, or degradation of the complex simvastatin molecule. Careful temperature control is therefore necessary.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time to maximize product formation and minimize by-product generation.

For the methylation of a sterically hindered secondary alcohol like the one in simvastatin, elimination reactions are a potential competing pathway, although less likely with a methylating agent. masterorganicchemistry.com The primary challenge would be to achieve complete conversion without degradation.

Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of this compound using dimethyl sulfate raises significant green chemistry concerns. Dimethyl sulfate is highly toxic and carcinogenic. researchgate.net In line with the principles of green chemistry, which advocate for the use of less hazardous chemicals, alternative, more environmentally benign methylating agents should be considered. colab.ws

A promising green alternative is dimethyl carbonate (DMC) . DMC is a non-toxic, biodegradable reagent that can be produced from renewable resources like methanol (B129727) and carbon dioxide. It can be used for O-methylation, often with a base catalyst, and its by-products (methanol and carbon dioxide) are less harmful than those from traditional methylating agents. researchgate.net The reaction with DMC often requires higher temperatures, but this can sometimes be mitigated by using flow chemistry or microwave-assisted synthesis. rsc.org

Another green approach involves the use of biocatalysis. While a specific enzyme for the methylation of the 4'-hydroxyl of simvastatin is not reported, the broader field of biocatalysis offers potential for highly selective and environmentally friendly transformations. mdpi.comresearchgate.net The synthesis of simvastatin itself has seen significant green chemistry improvements through the use of engineered enzymes. mdpi.com

Table 2: Comparison of Methylating Agents from a Green Chemistry Perspective

Methylating AgentAdvantagesDisadvantagesGreen Chemistry Consideration
Dimethyl Sulfate Highly reactive, effectiveHighly toxic, carcinogenic, hazardous wastePoor
Methyl Iodide ReactiveToxic, volatilePoor
Dimethyl Carbonate (DMC) Non-toxic, biodegradable, renewable feedstockLess reactive, may require higher temperaturesExcellent

Enzymatic or Biocatalytic Approaches to this compound

Current research in the field of biocatalysis for statins is overwhelmingly focused on the efficient and green synthesis of the primary drug, Simvastatin, from its precursor, Lovastatin. gordon.eduacs.org This involves the enzymatic conversion of Monacolin J to Simvastatin. nih.govmdpi.com There is currently no published research detailing specific enzymatic or biocatalytic strategies for the deliberate production of this compound. The compound is primarily recognized as an impurity formed during chemical synthesis. synzeal.comresearchgate.net

No biocatalysts or engineered enzymes have been specifically identified or developed for the targeted synthesis of this compound. The enzymatic research in the Simvastatin pathway has been centered on acyltransferases, such as LovD from Aspergillus terreus, and its engineered variants. nih.govresearchgate.net These enzymes are designed to catalyze the regioselective acylation of Monacolin J to produce Simvastatin, a different chemical transformation from the methylation of the 4'-hydroxyl group required to form this compound. gordon.edunih.gov

Table 1: Biocatalysts in the Simvastatin Synthesis Pathway (Note: These biocatalysts are relevant to the synthesis of Simvastatin, not this compound)

Enzyme/BiocatalystSource OrganismReaction CatalyzedRelevance
LovD AcyltransferaseAspergillus terreusRegioselective acylation of the C8 hydroxyl group of Monacolin J to form Simvastatin. nih.govnih.govWild-type enzyme used as a starting point for engineering. nih.gov
Engineered LovD Variants (e.g., LovD9, LovD–BuCh2)Laboratory-generated via directed evolution. researchgate.netImproved catalytic efficiency, stability, and substrate tolerance for large-scale Simvastatin production. researchgate.netUsed in industrial green chemistry processes for Simvastatin manufacturing. acs.orgresearchgate.net
E. coli Whole-Cell BiocatalystGenetically engineered Escherichia coli expressing LovD. nih.govresearchgate.netConversion of Monacolin J to Simvastatin in a one-step process. nih.govDemonstrates a highly efficient alternative to multi-step chemical synthesis. researchgate.net

There are no established biotransformation pathways for the specific purpose of producing this compound. While Simvastatin itself undergoes extensive biotransformation in vivo to various metabolites, including hydroxylated and dehydrogenated forms, the direct enzymatic methylation of the 4'-position is not a reported primary pathway. nih.gov The focus of biotransformation research has been on creating Simvastatin from precursors like Lovastatin and Monacolin J. gordon.edumdpi.com

As there are no known biocatalytic processes for producing this compound, no process optimization data exists. Optimization efforts have been directed at the biocatalytic production of Simvastatin, with key achievements including:

High Conversion Rates: Achieving over 99% conversion of Monacolin J to Simvastatin. nih.gov

Green Chemistry: Utilizing aqueous conditions at ambient temperature and pressure, reducing the need for hazardous solvents and reagents. gordon.edumdpi.com

Continuous Flow Biocatalysis: Development of immobilized enzyme systems in packed-bed reactors for continuous manufacturing. researchgate.net

Generation of this compound as a Synthetic Impurity or Degradation Product

The primary context in which this compound is encountered is as a process-related impurity during the chemical synthesis of Simvastatin and as a characterized metabolite. biosynth.com It is listed in the European Pharmacopoeia as Simvastatin EP Impurity J. synzeal.com

The formation of this compound is a side reaction that can occur during specific steps of the multi-stage chemical synthesis of Simvastatin from Lovastatin. The presence of methylating agents, sometimes in combination with alcoholic solvents like methanol, can lead to the unwanted methylation of the hydroxyl group on the lactone ring. researchgate.netgoogle.com One reported laboratory synthesis of this impurity, for use as a reference standard, involved reacting Simvastatin with dimethyl sulfate in the presence of sodium hydroxide. nih.gov This highlights that strongly alkaline conditions coupled with a potent methylating agent can drive its formation.

Table 2: Conditions Favoring Formation of this compound Impurity

Condition/ReagentRole in FormationReference
Use of MethanolCan act as a methyl source or solvent during certain synthetic steps, leading to ether formation. researchgate.net
Methyl Halides (e.g., Methyl Iodide)Used as a primary alkylating agent in some direct methylation routes of Simvastatin synthesis; can lead to side reactions. google.com
Dimethyl SulfateA strong methylating agent used in a laboratory synthesis to intentionally prepare the methyl ether impurity. nih.gov
Strongly Alkaline Conditions (e.g., Sodium Hydroxide)Can facilitate the deprotonation of the hydroxyl group, making it more susceptible to methylation. nih.gov

This compound is considered a synthetic by-product rather than a typical degradation product formed under storage or environmental stress. Forced degradation studies on Simvastatin itself show that it is susceptible to hydrolysis (acidic and alkaline), oxidation, and photolysis, leading to the formation of Simvastatin Hydroxy Acid and other degradation products. nih.govresearchgate.net

The formation pathway of the methyl ether impurity is specifically linked to the chemical synthesis process. In routes involving the direct methylation of a Lovastatin-derived intermediate, several potential sites for methylation exist. google.com A successful synthesis requires selective C-methylation at the side chain. However, competing O-methylation at one of the hydroxyl groups can occur, yielding by-products like this compound. google.comgoogle.com The challenge in Simvastatin synthesis is to maximize the desired reaction while minimizing these side reactions, which often requires complex protection and deprotection strategies or highly selective reaction conditions. google.comgoogleapis.com

Advanced Analytical Methodologies for Simvastatin 4 Methyl Ether Research

Chromatographic Techniques for Separation and Isolation

Chromatography is the cornerstone of analytical chemistry in the pharmaceutical industry, providing powerful means to separate complex mixtures into their individual components. For Simvastatin (B1681759) 4'-Methyl Ether, a range of chromatographic techniques are utilized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Simvastatin and its impurities, including the 4'-Methyl Ether derivative. researchgate.netacs.org Its versatility and applicability to a wide range of non-volatile compounds make it ideal for pharmaceutical analysis. slideshare.net Method development often focuses on achieving optimal separation between the main active pharmaceutical ingredient (API), its known impurities, and any degradation products. chem-soc.siscience.gov

The separation mechanism in HPLC is primarily dictated by the choice of stationary and mobile phases.

Reversed-Phase (RP-HPLC): This is the most dominant approach for the analysis of Simvastatin and its related substances. researchgate.net In RP-HPLC, a non-polar stationary phase (commonly C18 or C8 alkyl-silane bonded silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netacs.orgslideshare.net Compounds are separated based on their hydrophobicity; more non-polar compounds like Simvastatin and its methyl ether are retained longer on the column. Several RP-HPLC methods have been developed for the simultaneous estimation of Simvastatin and its impurities. researchgate.netacs.org For instance, a validated RP-HPLC method successfully separated Simvastatin from its synthetic impurities, including the methyl ether, using a C18 column. researchgate.netacs.org

Table 1: Examples of Reversed-Phase HPLC Methods for Simvastatin and Impurity Analysis

ParameterMethod 1 researchgate.netacs.orgMethod 2 science.govMethod 3 researchgate.net
Stationary Phase KYA TECH HIQ SIL C18 (5 µm, 150 x 4.6 mm)Hi-Q Sil C-18 (5 µm, 250 x 4.6 mm)Symmetry C18 (3.5 µm, 75 x 4.6 mm)
Mobile Phase Acetonitrile:Water (80:20 v/v) with 0.1% orthophosphoric acidAcetonitrile:Methanol:Phosphate Buffer (pH 4.0) (65:25:10 v/v/v)Acetonitrile:Ammonium Acetate Buffer (pH 4.0) (60:40 v/v)
Elution Mode IsocraticIsocraticIsocratic (with flow rate change)
Flow Rate Not Specified1.2 mL/min1.0 mL/min then 2.0 mL/min
Detection UVPDA (237 nm)UV (220 nm)
Analyte(s) Simvastatin, Simvastatin β-Hydroxy acid, Simvastatin 4'-Methyl EtherSimvastatin and degradation productsSimvastatin, Atorvastatin (B1662188), Telmisartan, Irbesartan

Normal-Phase (NP-HPLC): In contrast to RP-HPLC, the normal-phase approach utilizes a polar stationary phase (e.g., silica, cyano, or amino-bonded phases) and a non-polar mobile phase (e.g., hexane, heptane). ucl.ac.ukscience.gov While NP-HPLC is a powerful technique, particularly for separating isomers and very polar or very non-polar compounds, its application for the analysis of Simvastatin and its impurities is not widely reported in the literature. The preference for RP-HPLC is largely due to its excellent reproducibility, broad applicability to a wide range of pharmaceutical compounds, and the use of aqueous-organic mobile phases which are often more compatible with mass spectrometry (MS) detection. For compounds like this compound, RP-HPLC typically provides sufficient resolution and robust performance for routine quality control. sepscience.com

The composition of the mobile phase can be kept constant (isocratic) or varied over time (gradient) during an analytical run. The choice between these two modes is critical for method optimization. labrulez.com

Isocratic Elution: In this mode, the mobile phase composition remains unchanged throughout the separation. labrulez.com This approach is simple, robust, and does not require time for column re-equilibration between injections, leading to faster analysis cycles in some cases. researchgate.netacs.org An isocratic RP-HPLC method was successfully developed and validated for the simultaneous estimation of Simvastatin and its synthetic impurities, including the methyl ether, demonstrating that for a limited number of analytes with similar polarities, a constant mobile phase composition can provide adequate separation. researchgate.netacs.org

Gradient Elution: This mode involves changing the mobile phase composition during the analysis, typically by increasing the proportion of the stronger, organic solvent. labrulez.comcapes.gov.br Gradient elution is particularly advantageous for analyzing complex samples containing compounds with a wide range of polarities. labrulez.com It allows for the elution of strongly retained components in a reasonable time while still providing good resolution for early-eluting peaks. A gradient HPLC method was developed for the simultaneous determination of eight sartan and statin drugs, including Simvastatin, showcasing the power of this approach for complex mixtures. science.gov For impurity profiling, a gradient can effectively separate late-eluting, non-polar impurities from the main API.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which provides a significant increase in separation efficiency and speed compared to traditional HPLC. researchgate.net The use of UHPLC can dramatically reduce analysis times while maintaining or even improving resolution. A UHPLC-MS method for Simvastatin demonstrated that a separation that takes approximately 10 minutes on a conventional LC system could be accomplished in less than 2 minutes. researchgate.net This high-throughput capability is invaluable in pharmaceutical development and quality control. The enhanced sensitivity and resolution of UHPLC are also critical for detecting and quantifying trace-level impurities like this compound. lcms.cz

Table 2: Example of a UHPLC Method for Statin Analysis

ParameterMethod Details researchgate.net
Technique Ultra-High Performance Liquid Chromatography (UHPLC) / Mass Spectrometry (MS)
Stationary Phase Sub-2 µm diameter particles
Benefit High-speed separation with increased sensitivity and resolution
Run Time Comparison < 2 minutes (UHPLC) vs. ~10 minutes (conventional HPLC)
Application High-throughput separation, quantitation, and confirmation of Simvastatin

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. slideshare.net Direct analysis of Simvastatin and its 4'-Methyl Ether by GC is challenging due to their relatively low volatility and potential for thermal degradation. nih.gov Therefore, GC analysis of statins often requires a derivatization step to convert the non-volatile analytes into more volatile forms. While less common than LC methods for this class of compounds, GC coupled with mass spectrometry (GC-MS) has been applied to pharmacokinetic studies of statins. nih.gov The methyl ether group on this compound makes it slightly more volatile than its corresponding hydroxy acid form, but derivatization would likely still be necessary for robust GC analysis.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. slideshare.net SFC is increasingly recognized as a "green" alternative to HPLC because it significantly reduces the consumption of organic solvents. researchgate.net The technique combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. slideshare.net

SFC is particularly well-suited for both chiral and achiral separations in the pharmaceutical industry. nih.govresearchgate.net Recent advancements in ultra-high-performance SFC (UHPSFC) have enabled the rapid and reliable analysis of multiple cholesterol-lowering drugs, including statins. A study developed a multiproduct UHPSFC method that analyzed eight different statins in under 4 minutes, demonstrating its potential for high-throughput screening. This method optimized parameters such as stationary phase, organic modifier, pressure, and temperature to achieve the separation. For impurity profiling, SFC can offer different selectivity compared to RP-HPLC, making it a valuable complementary technique for resolving co-eluting peaks. nih.gov

Table 3: Example of a UHPSFC Method for Statin Analysis

ParameterMethod Details
Technique Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC)
Stationary Phase UPC² Torus 1-AA
Mobile Phase CO₂ with an ethanol:water gradient (5-15.5%)
Back Pressure 14.83 MPa
Temperature 42°C
Flow Rate 1.8 mL/min
Analysis Time < 4 minutes
Application Multiproduct analysis of 8 cholesterol-lowering drugs

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Spectrometric Characterization Techniques

The characterization of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.netnih.gov These methods, often used in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC), offer a comprehensive analysis of the molecule's structure and composition. researchgate.netnih.gov

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships, which is essential for confirming the identity of this compound and distinguishing it from the parent drug, Simvastatin. nih.govresearchgate.net

One-dimensional NMR analysis is the foundational step in structural characterization. The spectra of this compound would be compared against those of Simvastatin to identify key structural modifications.

¹H NMR: The proton NMR spectrum is used to identify and quantify the hydrogen atoms in the molecule. The most telling feature in the ¹H NMR spectrum of this compound, when compared to Simvastatin, would be the appearance of a new singlet signal integrating to three protons. This signal, corresponding to the newly introduced methoxy (B1213986) (–OCH₃) group, would be expected to appear in the range of 3.3–3.8 ppm. Concurrently, the proton signal at the C4' position on the lactone ring, which is a hydroxyl proton in Simvastatin, would be absent, and the resonance of the adjacent C4'-H proton would experience a downfield shift due to the ether linkage.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. In the case of this compound, the spectrum would show a distinct signal for the new methoxy carbon, typically resonating around 55–60 ppm. niph.go.jp Furthermore, the chemical shift of the C4' carbon, to which the methoxy group is attached, would be significantly altered compared to the corresponding C4' signal in Simvastatin.

Table 1: Expected Key ¹H and ¹³C NMR Chemical Shift Differences

Position Simvastatin This compound (Expected) Comment
¹H NMR
4'-OHPresentAbsentAbsence of the hydroxyl proton signal.
4'-OCH₃Absent~3.3-3.8 ppm (singlet, 3H)Appearance of a new methoxy group signal.
4'-H~4.4 ppmShiftedChemical shift of the proton at C4' is altered by methylation.
¹³C NMR
4'-C~63 ppmShiftedThe C4' carbon signal is deshielded due to the ether linkage.
4'-OCH₃Absent~55-60 ppmAppearance of a new signal for the methoxy carbon.

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle, confirming atomic connectivity, and defining stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. It helps to trace the spin-spin coupling networks within the molecule, confirming the sequence of protons in the polycyclic core and the side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). This technique allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons, and vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for confirming the specific location of the methyl ether group. It detects long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com A definitive correlation would be observed between the protons of the methoxy group (~3.3-3.8 ppm) and the C4' carbon of the lactone ring, providing unequivocal proof of the methylation site. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, revealing through-space correlations. NOESY is instrumental in determining the relative stereochemistry of the molecule by observing spatial proximities between protons that are not directly connected through bonds. researchgate.net

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. nih.govresearchgate.net For this compound, its molecular formula is C₂₆H₄₀O₅, corresponding to a monoisotopic mass of 432.2876 Da. lgcstandards.comlgcstandards.com

ESI and APCI are soft ionization techniques commonly interfaced with liquid chromatography (LC) to analyze pharmaceutical compounds. nih.gov

Electrospray Ionization (ESI): ESI is a highly sensitive method well-suited for polar and thermally labile molecules. In positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 433.29. ESI is often preferred for its high sensitivity in analyzing statins and their derivatives from complex matrices. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable ionization source that can be used for compounds with moderate polarity. While ESI has been shown to be more sensitive for certain statin analyses, APCI serves as a complementary technique and has been compared with ESI in methodical studies. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation, involving the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. researchgate.netresearchgate.net The fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of this compound is expected to follow pathways similar to that of Simvastatin. walshmedicalmedia.com Key fragmentation events for statins include the loss of the ester side chain and water. For this compound, the key difference arises from the methylated lactone ring, which adds 14 Da (due to the replacement of H with a CH₃ group) to any fragment containing this moiety.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 433.3)

Fragment Description Simvastatin Precursor Ion (m/z) Simvastatin Fragment Ion (m/z) This compound Precursor Ion (m/z) This compound Predicted Fragment Ion (m/z)
Protonated Molecule [M+H]⁺419.3-433.3-
Loss of 2,2-dimethylbutanoic acid [M+H - C₅H₁₀O₂]⁺419.3317.2433.3331.2
Loss of 2,2-dimethylbutanoic acid and water [M+H - C₅H₁₀O₂ - H₂O]⁺419.3299.2433.3313.2
Decalin ring fragment with side chain419.3285.2433.3285.2
Protonated methylated lactone ring side chain--433.3159.1

Note: Fragmentation data for Simvastatin is derived from published spectra. walshmedicalmedia.comscielo.br Predicted fragments for this compound are based on these known pathways.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the precise characterization of pharmaceutical compounds, including impurities like this compound. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allow for the determination of a molecule's elemental composition with a high degree of confidence. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS is used to confirm its identity by measuring its exact mass-to-charge ratio (m/z). The molecular formula for this compound is established as C₂₆H₄₀O₅. scbt.comlgcstandards.com Based on this formula, the calculated accurate mass is 432.2876. lgcstandards.comlgcstandards.com HRMS instruments can measure this value with low ppm (parts per million) error, providing unambiguous confirmation of the elemental formula and distinguishing it from other potential isobaric impurities. This level of precision is invaluable in research and quality control settings for verifying the structure of synthesized impurities and for identifying unknown components in complex matrices. nih.gov

Table 1: Elemental Composition and Mass Data for this compound

Parameter Value Reference
Molecular Formula C₂₆H₄₀O₅ scbt.comlgcstandards.com
Molecular Weight (Nominal) 432.59 scbt.comlgcstandards.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. mdpi.comupi.edu The method operates on the principle that chemical bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations. mdpi.com The resulting spectrum acts as a molecular "fingerprint," revealing the presence of key functional groups. mdpi.comupi.edu

In the analysis of this compound, FT-IR spectroscopy is used to confirm its structure, which has been characterized alongside its parent compound, Simvastatin. nih.gov The spectrum of this compound would show characteristic absorption bands indicating its core structure. Key functional groups include the ester carbonyl (C=O) stretch, C-O stretching vibrations from the lactone and ether groups, and C-H stretching from the aliphatic and cyclic components. The presence of the ether is a distinguishing feature from Simvastatin, which would be confirmed by specific C-O stretching bands. FT-IR has been successfully employed in the quantitative analysis of Simvastatin in combination with other drugs, demonstrating its utility and reliability in pharmaceutical analysis. nih.gov

Table 2: Expected Key FT-IR Absorption Regions for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Description
C-H Stretch (Aliphatic) 2850-3000 From methyl and methylene (B1212753) groups in the structure.
C=O Stretch (Ester) 1700-1750 From the 2,2-dimethylbutanoate ester group.
C=O Stretch (Lactone) 1720-1740 From the six-membered lactone ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for analyzing compounds that contain chromophores—functional groups that absorb light in the UV or visible regions of the electromagnetic spectrum. msu.edursc.org The absorption of UV-Vis light promotes electrons from a ground state to a higher energy state. rsc.org The wavelength of maximum absorbance (λmax) is characteristic of a particular chromophore.

The primary chromophore in this compound is the conjugated diene system within the hexahydronaphthalene (B12109599) ring structure. msu.edu This structural feature is shared with Simvastatin. Studies on Simvastatin have established its λmax to be around 238 nm. researchgate.netwjbphs.com Other reported λmax values for Simvastatin under different solvent conditions are 240 nm and 247 nm. wjbphs.comresearchgate.net Since the methyl ether modification at the 4'-position of the lactone ring does not alter the core chromophore, this compound is expected to exhibit a nearly identical UV absorption profile with a λmax in the same region. This characteristic absorption is fundamental for its detection and quantification using UV-based analytical methods like HPLC-UV. researchgate.netresearchgate.net

Quantitative Method Validation and Application in Research Samples

Development of Robust and Sensitive Analytical Methods

The accurate quantification of this compound, often as an impurity of Simvastatin, necessitates the development of robust and sensitive analytical methods. nih.gov High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. nih.govresearchgate.net Researchers have developed reversed-phase HPLC (RP-HPLC) methods capable of simultaneously separating Simvastatin from its related impurities, including the methyl ether derivative. nih.gov

One such method utilizes a C18 column with a mobile phase consisting of acetonitrile and water (e.g., 80:20 v/v) with 0.1% orthophosphoric acid. nih.gov This system allows for the effective separation and elution of the compounds, with this compound typically eluting before the parent drug. nih.gov The development process involves optimizing parameters such as mobile phase composition, flow rate, and detection wavelength (e.g., 238 nm or 271 nm) to ensure adequate separation, selectivity, and sensitivity. nih.govresearchgate.nettsijournals.com The robustness of these methods is confirmed by introducing small, deliberate variations in method parameters and observing that the results remain reliable. nih.govnih.gov

Validation Parameters for Research-Grade Quantification (Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantification)

For research-grade applications, any analytical method must be rigorously validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govresearchgate.net Validation ensures that the method is suitable for its intended purpose.

Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components, such as the parent drug, other impurities, and matrix components. researchgate.netnih.gov This is typically shown by the absence of interfering peaks at the retention time of this compound in blank or placebo samples. nih.gov

Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov For this compound (referred to as MES), linearity has been demonstrated over concentration ranges such as 0.2–25.6 μg/mL, with correlation coefficients (R²) greater than 0.999. nih.govnih.gov

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. researchgate.net For methods quantifying Simvastatin impurities, recovery values are typically expected to be within 98-102%. nih.gov Studies have reported accuracy for MES in the range of 98.21% to 100.72%. nih.gov

Precision: Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. nih.gov It is expressed as the relative standard deviation (%RSD) of a series of measurements. For Simvastatin and its impurities, %RSD values are generally required to be less than 2%. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov For this compound, reported values have been as low as 0.030 μg/mL for LOD and 0.094 μg/mL for LOQ. nih.gov

Table 3: Validation Parameters for a Representative RP-HPLC Method for this compound (MES)

Parameter Result Reference
Linearity Range 0.2–25.6 μg/mL nih.gov
Correlation Coefficient (R²) >0.999 nih.govnih.gov
Accuracy (% Recovery) 98.21% - 100.72% nih.gov
Limit of Detection (LOD) 0.030 μg/mL nih.gov

Application in Metabolic and In Vitro Studies

Simvastatin is a prodrug that undergoes extensive metabolism in the body. nih.govnih.gov In vitro studies using human liver microsomes and recombinant P450 enzymes have been crucial in elucidating its metabolic pathways. nih.gov The major enzyme subfamily responsible for Simvastatin metabolism is CYP3A. nih.gov Key metabolic reactions include hydroxylation and dehydrogenation, leading to metabolites such as 3'-hydroxy Simvastatin, 6'-exomethylene Simvastatin, and the active hydroxy acid form (SVA). nih.govnih.gov

While this compound is primarily documented as a synthetic impurity, the analytical methods developed for its quantification are directly applicable to metabolic research. scbt.comnih.gov Should this compound be formed through a minor metabolic pathway or be studied as a potential metabolite itself, the validated LC-MS/MS and HPLC methods would be essential for its detection and quantification in in vitro systems like liver microsomes or hepatocytes. nih.govnih.govresearchgate.netmdpi.com For example, a study investigating the metabolic profile of Simvastatin in rat liver microsomes identified 29 different metabolites, highlighting the complexity of its biotransformation and the need for comprehensive analytical techniques. researchgate.netmdpi.com Such methods enable researchers to track the formation and clearance of various related substances, contributing to a fuller understanding of the drug's disposition. scielo.br

Role of this compound as an Analytical Reference Standard

This compound serves a critical function in pharmaceutical analysis as a certified analytical reference standard. biosynth.com Its primary role is in the identification and quantification of impurities during the manufacturing and quality control of the hypercholesterolemia drug, Simvastatin. nih.govsynzeal.com As a known metabolite and a potential byproduct of the synthesis process, particularly where methanol is used, its presence in bulk Simvastatin or its formulations must be carefully monitored to ensure the final product's purity and quality. nih.govresearchgate.net

The use of this compound as a reference standard is fundamental for the development, validation, and routine application of analytical methods, most notably High-Performance Liquid Chromatography (HPLC). biosynth.comnih.gov Chromatographic methods are heavily reliant on well-characterized reference standards to generate accurate and reliable data. nih.gov By comparing the retention time and response of a peak in a sample chromatogram to that of the certified this compound standard, analysts can unequivocally identify and quantify this specific impurity. nih.govjocpr.com This is essential for meeting the stringent regulatory requirements for impurity profiling set by bodies like the International Conference on Harmonisation (ICH) and pharmacopoeias. nih.govsynzeal.com

Research has focused on developing precise and sensitive Reverse Phase HPLC (RP-HPLC) methods for the simultaneous estimation of Simvastatin and its key impurities, including this compound (often referred to as MES). nih.govnih.gov These methods are validated according to ICH guidelines to ensure their accuracy, precision, linearity, and robustness. nih.govresearchgate.net The availability of a pure reference standard for this compound is a prerequisite for conducting such validation studies. synzeal.com It allows for the preparation of calibration standards and control samples necessary to assess the method's performance. scielo.br Furthermore, this standard is employed in forced degradation studies to ensure that the analytical method can effectively separate the impurity from degradants that may form under stress conditions like acid or base hydrolysis, heat, or oxidation. jocpr.com

This compound is also identified as Simvastatin EP Impurity J, as listed in the European Pharmacopoeia, highlighting its regulatory significance. synzeal.compharmaffiliates.com As a reference material, it is used for a range of quality control applications, including analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDAs) and during the commercial production of Simvastatin. synzeal.com

Below are tables detailing the properties of this compound and an example of chromatographic conditions used for its analysis.

Table 1: Chemical and Physical Properties of this compound

This interactive table summarizes key identifiers and properties of the compound.

PropertyValueSource(s)
Chemical Name [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate synzeal.comlgcstandards.com
Synonyms Simvastatin EP Impurity J, Cholestat methyl ether biosynth.comsynzeal.com
CAS Number 864357-88-0 biosynth.comsynzeal.comlgcstandards.com
Molecular Formula C₂₆H₄₀O₅ biosynth.comlgcstandards.com
Molecular Weight 432.59 g/mol biosynth.comlgcstandards.com
Purity (Typical) >95% (HPLC) lgcstandards.comlgcstandards.com
Format Neat Solid lgcstandards.comlgcstandards.com

Table 2: Example of Validated RP-HPLC Method for Simvastatin Impurity Analysis

This table outlines the parameters of a validated isocratic RP-HPLC method developed for the simultaneous quantification of Simvastatin and its impurities, including the 4'-Methyl Ether. nih.govresearchgate.netnih.gov

ParameterSpecificationSource(s)
Instrumentation Isocratic JASCO RP-HPLC System nih.govnih.gov
Column KYA TECH HIQ SIL C₁₈ (150 x 4.6 mm, 5 µm particle size) nih.govnih.gov
Mobile Phase Acetonitrile : Water (80:20 v/v) with 0.1% Orthophosphoric Acid nih.govnih.gov
Temperature Ambient nih.govnih.gov
Validation Compliant with ICH Q2B (R1) Guidelines nih.govresearchgate.net
Accuracy Results 98.14% to 101.89% for all analytes nih.govresearchgate.net

Molecular and Cellular Pharmacology of this compound in Preclinical Models

Following a comprehensive review of available scientific literature, there is no specific preclinical data for the compound “this compound” corresponding to the requested outline. Research and published studies primarily focus on its parent compound, simvastatin, and other statins. Therefore, the detailed molecular and cellular pharmacology for this compound, as per the specified sections, cannot be provided.

The available literature extensively covers the pharmacological actions of simvastatin and other statins, which act as inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. nih.govacs.orgt3db.ca This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a crucial precursor for cholesterol and various non-sterol isoprenoids. researchgate.netaacrjournals.org

General findings for statins like simvastatin, which may not be applicable to this compound, include:

HMG-CoA Reductase Inhibition: Statins are potent, competitive inhibitors of HMG-CoA reductase. nih.govt3db.ca In vitro assays are standard for determining the inhibitory concentrations (IC50) of these compounds. researchgate.netresearchgate.net The kinetics of this inhibition are well-characterized for major statins, showing high affinity for the enzyme's active site. nih.govresearchgate.net

Mevalonate Pathway and Isoprenoids: By blocking the mevalonate pathway, statins deplete downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netmdpi.comfrontiersin.org These isoprenoids are vital for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho, which are key to many cellular signaling processes. researchgate.netashpublications.org

Cellular Growth and Signaling: The depletion of isoprenoids affects cell signaling pathways that control proliferation and survival. frontiersin.org Statins have been shown to inhibit the proliferation of various cell types in vitro, an effect that can often be reversed by adding mevalonate or geranylgeraniol. d-nb.infonih.govnih.gov Furthermore, statins can modulate signaling cascades, including the PI3K/AKT/mTOR pathway, which are critical for cell growth and metabolism. nih.govplos.orgplos.orgoncotarget.com Inhibition of this pathway is a recognized mechanism of statin action in several preclinical models. nih.govplos.org

Without specific studies on This compound , any discussion on its specific enzyme kinetics, effects on downstream metabolites, or modulation of cellular signaling would be speculative. All detailed research findings and data tables available pertain to other compounds in the statin class.

Molecular and Cellular Pharmacology of Simvastatin 4 Methyl Ether in Preclinical Models

Exploration of Other Molecular Targets and Signaling Pathways

Investigation of Anti-inflammatory Mechanisms in Cell-Based Assays

Simvastatin (B1681759) has demonstrated significant anti-inflammatory properties in various cell-based models, often independent of its cholesterol-lowering effects. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, simvastatin was found to inhibit the production of key pro-inflammatory mediators. nih.gov This includes a reduction in inducible nitric oxide synthase (iNOS) expression and a decrease in the formation of tumor necrosis factor-alpha (TNF-α), nitrite, and free radicals. nih.gov Concurrently, simvastatin enhanced the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov

A core mechanism underlying these effects is the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme. nih.gov The anti-inflammatory actions of simvastatin were significantly reversed when an HO-1 inhibitor was introduced, confirming the enzyme's crucial role. nih.gov Furthermore, simvastatin was shown to suppress the degradation of IκB-α and the subsequent activation and nuclear translocation of the critical inflammatory transcription factor, NF-κB. nih.gov Statins, in general, can also reduce the production of TNF-α and interferon-gamma (IFNγ) in T-lymphocytes and inhibit the T helper cell (Th-1) immune response. frontiersin.org

Assessment of Antibacterial Activity in In Vitro Systems

In vitro studies have established that simvastatin possesses direct antibacterial properties against a range of pathogens. Its efficacy has been demonstrated against bacteria implicated in periodontal disease, such as Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans. nih.gov It has also shown bactericidal effects against respiratory pathogens like S. pneumoniae and M. catarrhalis, with a minimum inhibitory concentration (MIC) of 15 µg/mL. plos.org However, it did not show activity against H. influenzae. plos.org

The antibacterial effect extends to Gram-positive bacteria, including Staphylococcus aureus (including MRSA) and Bacillus species. rdd.edu.iqsemanticscholar.org One proposed mechanism for its antibacterial action is its hydrophobic nature, which may disrupt the bacterial membrane in a manner similar to soap. nih.gov While the target enzyme for statins, HMG-CoA reductase, is present in some bacteria like S. aureus, the bactericidal effects of simvastatin on pneumococci were found to be independent of this enzyme's inhibition. plos.orgsemanticscholar.org

Table 1: In Vitro Antibacterial Activity of Simvastatin

Bacterial SpeciesObserved EffectEffective Concentration (MIC)Reference
Porphyromonas gingivalisInhibition of growthNot specified nih.gov
Aggregatibacter actinomycetemcomitansInhibition of growthNot specified nih.gov
S. pneumoniaeBactericidal15 µg/mL plos.org
M. catarrhalisBactericidal15 µg/mL plos.org
Staphylococcus aureusInhibition of growth0.5 mg/mL semanticscholar.org
Enterococcus faecalisInhibition of growth1 mg/mL semanticscholar.org

Mechanistic Studies in Animal Models (Non-Human)

In animal models, simvastatin has been shown to modulate various biochemical markers associated with its therapeutic and pleiotropic effects. In a mouse model of Parkinson's disease, simvastatin treatment prevented protein tyrosine nitration in the midbrain. frontiersin.org It also enhanced the expression of anti-oxidative signaling molecules, including glutamate-cysteine ligase modifier subunit (GCLM), peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and superoxide (B77818) dismutase (SOD). frontiersin.org

Studies in hypercholesterolemic ApoE*3Leiden (E3L) transgenic mice demonstrated that all tested statins, including simvastatin, reduced plasma cholesterol. nih.gov A key finding from this research was that the cholesterol-lowering efficacy in the mouse model showed a markedly improved correlation with human trial data when corrected for the effective liver uptake of the statin. nih.gov In studies on Duchenne muscular dystrophy models (mdx mice), analysis of the fibrotic marker osteopontin (B1167477) (OPN) at both the mRNA (Spp1) and protein level showed no reduction after simvastatin treatment. nih.gov

Simvastatin induces significant cellular and molecular changes in target organs across various animal models. In an orthotopic mouse model of ovarian cancer, simvastatin treatment led to a reduction in the expression of the proliferation marker Ki-67, HMGCR, phosphorylated-Akt, and phosphorylated-p42/44 in tumor tissue. oncotarget.com These changes indicate an inhibition of the MAPK and AKT/mTOR signaling pathways, which are crucial for tumor growth. oncotarget.com

In neurodegenerative disease models, simvastatin has shown neuroprotective effects. It can enhance neurogenesis in the dentate gyrus of adult mice through the Wnt signaling pathway. nih.gov In a Parkinson's disease mouse model, it inhibited the activation of the NADPH oxidase/p38 MAPK pathway and reduced gliosis in the midbrain. frontiersin.org Conversely, in a zebrafish model, simvastatin treatment induced significant structural alterations in skeletal muscles. frontiersin.org In pancreatic cancer models, simvastatin was found to arrest the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation. mdpi.comnih.gov

Histological analyses have been crucial in evaluating simvastatin's effects on tissue structure, particularly in bone and muscle. In a rat model with tibial bone defects, histological and histomorphometric analyses showed that neither oral nor subcutaneous administration of simvastatin significantly improved bone repair compared to controls, although bone healing did progress over time in all groups. scispace.com However, another study using a rat tibial defect model found that local application of simvastatin combined with a graft material increased osteoplastic activity, matrix formation, and new bone trabeculae. nih.gov This was supported by immunohistochemical analysis showing positive expression for osteopontin and osteonectin in osteoblasts and osteocytes in the simvastatin-treated group. nih.gov

In a mouse model of Duchenne muscular dystrophy, trichrome staining of gastrocnemius and diaphragm muscles revealed that simvastatin treatment did not reduce the collagen deposition characteristic of fibrosis. nih.gov Studies in zebrafish embryos have shown that simvastatin can induce major structural alterations in skeletal muscles. frontiersin.org In a study on healing extraction sockets in rat mandibles, topical application of a simvastatin gel resulted in a relatively greater height and width of the alveolar bone, suggesting it decreases bone resorption. ekb.eg

Table 2: Summary of Histological Findings for Simvastatin in Animal Models

Animal ModelTarget Tissue/OrganKey Histological/Morphometric FindingReference
Rat (Tibial Defect)Tibia (Bone)No significant improvement in bone regeneration with systemic simvastatin. scispace.com
Rat (Tibial Defect with Graft)Tibia (Bone)Increased osteoplastic activity and new bone formation with local simvastatin. nih.gov
mdx Mouse (DMD Model)Gastrocnemius, DiaphragmDid not attenuate fibrosis or collagen deposition. nih.gov
Zebrafish EmbryoSkeletal MuscleInduced major structural alterations. frontiersin.org
Rat (Tooth Extraction Socket)Mandible (Bone)Decreased bone resorption and preserved alveolar ridge dimensions. ekb.eg

The pharmacodynamic effects of simvastatin are primarily driven by the inhibition of HMG-CoA reductase. mdpi.com Simvastatin itself is an inactive lactone prodrug that is converted in vivo to its active β-hydroxyacid form. portico.orge-lactancia.org This active form competitively inhibits the rate-limiting enzyme in cholesterol biosynthesis. mdpi.com This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates LDL-receptor expression on hepatocytes, increasing the clearance of LDL-cholesterol from the circulation. e-lactancia.org

Preclinical studies in hypercholesterolemic E3L mice have been instrumental in profiling these effects. Research has shown that while all statins reduce plasma cholesterol in this model, a direct correlation of efficacy with human outcomes is weak. nih.gov However, the predictive value of the animal model is significantly improved when the pharmacodynamic data (cholesterol reduction) is combined with pharmacokinetic data, specifically the effective uptake of the drug into the liver. nih.gov This highlights that hepatic exposure, rather than just systemic circulation, is a key determinant of simvastatin's primary pharmacodynamic effect. nih.gove-lactancia.org

Metabolic Research and Enzymatic Biotransformations of Simvastatin 4 Methyl Ether

Profiling of Metabolites Formed from Simvastatin (B1681759) 4'-Methyl Ether

The comprehensive identification and characterization of all metabolites of a drug candidate are essential for a complete understanding of its disposition and potential for drug-drug interactions or off-target effects.

High-throughput metabolomics has emerged as a powerful tool for obtaining a global snapshot of the metabolic changes induced by a compound. nih.govplos.org These approaches, often employing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can simultaneously detect and quantify a large number of metabolites in biological samples. nih.govsemanticscholar.org

While specific metabolomics studies on Simvastatin 4'-Methyl Ether are not yet available in the public domain, the application of these technologies to its parent compound, simvastatin, has been fruitful. A high-throughput LC-MS/MS profiling study of simvastatin treatment identified 321 significantly associated metabolites, of which 313 were novel. nih.gov This demonstrates the immense potential of metabolomics to uncover previously unknown metabolic pathways. A similar approach applied to this compound would be invaluable in mapping its complete metabolic signature.

Table 2: Potential Applications of High-Throughput Metabolomics in Studying this compound Metabolism

Metabolomics ApplicationPotential Insights
Metabolite Profiling Identification of a comprehensive panel of metabolites in in vitro and in vivo systems.
Pathway Analysis Elucidation of the specific metabolic pathways affected by this compound.
Comparative Metabolomics Direct comparison of the metabolic profiles of this compound and simvastatin to identify unique metabolic fates.
Biomarker Discovery Identification of potential biomarkers of exposure or effect.

Once novel metabolites are detected through metabolomics or other analytical methods, the next critical step is the determination of their precise chemical structures. This is typically achieved using a combination of sophisticated analytical techniques.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific metabolite ion is isolated and fragmented, provide valuable information about its substructures. mdpi.com By comparing the fragmentation patterns of the metabolite with that of the parent compound, likely sites of metabolic modification can be deduced. For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is often employed, particularly when a sufficient quantity of the metabolite can be isolated or synthesized. nih.gov

In the context of simvastatin research, LC-MS/MS has been instrumental in identifying and characterizing numerous metabolites. mdpi.com For example, in studies with rat liver microsomes, 29 potential Phase I metabolites of simvastatin were detected and their structures were proposed based on their mass spectral data. mdpi.com A similar systematic approach would be necessary to structurally elucidate any novel metabolites formed from the biotransformation of this compound.

Impact of this compound on Metabolic Enzymes

Induction or Inhibition of Drug-Metabolizing Enzymes in Preclinical Models

Research into the effects of statins on drug-metabolizing enzymes has revealed that simvastatin, the parent compound of this compound, can both induce and inhibit various cytochrome P450 (CYP) enzymes. In preclinical in vitro models using human liver microsomes and hepatocytes, simvastatin has demonstrated a significant impact on CYP3A4, the primary enzyme responsible for its metabolism. nih.govclinpgx.org

Inhibition: Simvastatin acts as a competitive inhibitor of CYP3A activity. nih.gov Studies have shown that over a concentration range of 0-40 microM, simvastatin inhibits CYP3A but does not significantly affect the activities of CYP2C8/9, CYP2C19, or CYP2D6. nih.gov One study identified simvastatin as having the most potent inhibitory effect on the metabolism of lidocaine (B1675312) (a CYP3A4 substrate) when compared to other statins like lovastatin (B1675250), rosuvastatin, and atorvastatin (B1662188). dovepress.com The IC50 values for this inhibition were determined in rat liver microsomes (RLM), human liver microsomes (HLM), and recombinant CYP3A4.1. dovepress.com Despite this, simvastatin is considered over 30-fold less potent as a CYP3A inhibitor than ketoconazole (B1673606) and itraconazole. nih.gov The active hydroxy acid form of simvastatin (SVA) did not show inhibitory effects on CYP3A, CYP2C8/9, CYP2C19, or CYP2D6 activities under the same conditions. nih.gov

Induction: Studies in primary human hepatocytes have shown that most statins, including simvastatin, can induce the activity of P450 enzymes to varying degrees. nih.gov The general order of inducing potential among statins is atorvastatin > simvastatin > lovastatin > rosuvastatin. nih.gov The induction affects multiple CYP enzymes, with the order of inducibility being CYP2C8 > CYP3A4 > CYP2C9 > CYP2B6 > CYP2C19 ≈ CYP2D6 > CYP1A2. nih.gov This induction is believed to occur because statins can act as ligands for nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), which regulate the expression of CYP3A4 and CYP3A5 genes. clinpgx.orgresearchgate.net

EnzymeEffectModel SystemKey FindingsCitations
CYP3A4InhibitionHuman Liver Microsomes, Recombinant CYP3A4.1Competitive inhibition of midazolam 1'-hydroxylase; IC50 of 15.77 μM for lidocaine metabolism. nih.govdovepress.com
CYP3AInhibitionHuman & Rat Liver MicrosomesInhibited lidocaine metabolism; IC50 of 50 μM (HLM) and 39.31 μM (RLM). dovepress.com
CYP2C8/9, CYP2C19, CYP2D6No significant inhibitionHuman Liver MicrosomesActivity not significantly affected by simvastatin at concentrations up to 40 microM. nih.gov
CYP2C8InductionPrimary Human HepatocytesMost strongly induced P450 enzyme by statins. nih.gov
CYP3A4InductionPrimary Human HepatocytesInduced by simvastatin, likely via activation of nuclear receptors. clinpgx.orgnih.gov
CYP2C9, CYP2B6, CYP2C19, CYP2D6, CYP1A2InductionPrimary Human HepatocytesInduced to a lesser degree than CYP2C8 and CYP3A4. nih.gov

Enzyme Kinetics Studies of Interactions with Metabolizing Systems

Enzyme kinetics studies provide quantitative insights into the interaction between a compound and metabolizing enzymes. For simvastatin, kinetic analyses have focused on its role as both a substrate and an inhibitor of CYP3A enzymes.

The metabolism of simvastatin in human liver microsomes leads to several NADPH-dependent metabolites, which are formed with high intrinsic clearances, consistent with the extensive metabolism observed in vivo. nih.gov Both CYP3A4 and CYP3A5 are capable of metabolizing simvastatin; however, kinetic studies have revealed that CYP3A4 has a more than three-fold higher affinity for simvastatin compared to CYP3A5. nih.gov

As an inhibitor, the interaction of simvastatin with CYP3A4 has been characterized. The inhibition of midazolam 1'-hydroxylase, a specific marker for CYP3A4 activity, by simvastatin was determined to be competitive in nature, with a calculated inhibition constant (Ki) of approximately 10 microM. nih.gov This Ki value quantifies the potency of simvastatin as an inhibitor of the CYP3A4 enzyme.

ParameterEnzymeSubstrate/ReactionValueCitation
Inhibition Constant (Ki)CYP3A4Midazolam 1'-hydroxylase activity~10 μM nih.gov
Inhibition TypeCYP3A4Midazolam 1'-hydroxylase activityCompetitive nih.gov
Relative AffinityCYP3A4 vs. CYP3A5Simvastatin MetabolismCYP3A4 affinity is >3-fold higher than CYP3A5 nih.gov

Structure Activity Relationship Sar and Structural Modifications of Simvastatin 4 Methyl Ether

Analysis of the Structural Role of the 4'-Methyl Ether Moiety

The 4'-methyl ether moiety of Simvastatin (B1681759) 4'-Methyl Ether is a defining feature that distinguishes it from its parent compound, simvastatin. This structural modification, specifically the methylation at the 4'-position of the lactone ring, has significant implications for the molecule's chemical properties and biological interactions. nih.govresearchgate.net Simvastatin itself is a synthetically derived lipid-lowering agent from the fermentation of Aspergillus terreus. t3db.canih.gov It functions as a prodrug, with its inactive lactone ring being hydrolyzed in the body to the active β-hydroxyacid form. This active form is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. t3db.canih.govdrugbank.com

Simvastatin 4'-Methyl Ether is recognized primarily as a metabolite and an impurity found in simvastatin drug products. researchgate.netbiosynth.com Its presence can arise from the manufacturing process, particularly if methanol (B129727) is used in one of the synthesis steps. researchgate.net

Influence on Ligand-Target Interactions

The primary molecular target for the active form of simvastatin is the enzyme HMG-CoA reductase. waocp.comnih.gov The binding of statins to this enzyme is a highly specific interaction. The pharmacophore of statins mimics the endogenous substrate, HMG-CoA, and binds to the catalytic domain of the reductase, causing steric hindrance and preventing HMG-CoA from accessing the active site. nih.gov

The introduction of a methyl ether group at the 4'-position of the lactone ring in this compound alters the electronic and steric properties of this part of the molecule. While the lactone ring of simvastatin requires hydrolysis to the open-chain hydroxy acid to become active, the presence of the 4'-methyl ether group could sterically hinder or electronically disfavor this hydrolysis. This modification likely reduces the molecule's affinity for the HMG-CoA reductase active site. The precise interactions between simvastatin and HMG-CoA reductase involve a network of hydrogen bonds and van der Waals forces. researchgate.net The substitution of the 4'-hydroxyl group with a methoxy (B1213986) group would eliminate a potential hydrogen bond donor, thereby likely decreasing the binding affinity to the enzyme.

Impact on Molecular Conformation and Flexibility

The conformation and flexibility of a drug molecule are critical for its ability to bind to its target. Nuclear Magnetic Resonance (NMR) studies have been used to analyze the conformational features of statins in solution and in the presence of micelles, which serve as models for cell membranes. researchgate.net

Rational Design of this compound Analogues

The rational design of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. While this compound is primarily considered an impurity, the principles of rational drug design can be applied to understand its structure-activity relationship and to design novel derivatives with potentially interesting biological activities.

Systematic Modification of the 4'-Position and Other Structural Elements

A systematic approach to modifying this compound would involve altering various structural components and evaluating the impact on activity.

Modification of the 4'-Position : The 4'-methoxy group could be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe the steric tolerance at this position. Alternatively, substituting it with groups of different electronic properties (e.g., fluoro, amino) could provide insights into the importance of hydrogen bonding and electronic interactions.

Modification of the Ester Side Chain : The 2,2-dimethylbutyrate side chain is crucial for the activity of simvastatin. ashp.org Analogues could be synthesized with different ester groups to explore how this lipophilic side chain contributes to target binding and cell permeability.

Synthesis and Evaluation of Novel Derivatives

The synthesis of novel derivatives of this compound would likely follow established synthetic routes for statins. ekb.eggoogle.com For instance, the synthesis of this compound itself has been achieved through the methylation of the β-hydroxy group of the lactone ring using dimethyl sulfate (B86663). nih.gov Similar strategies could be employed to introduce other functional groups at the 4'-position.

Once synthesized, these new derivatives would undergo a comprehensive evaluation process. This would typically involve:

In Vitro Enzyme Inhibition Assays : To determine the inhibitory activity against HMG-CoA reductase. This would be the primary screen to assess the direct impact of the structural modifications on target engagement.

Cell-Based Assays : To evaluate the effects on cholesterol synthesis in cultured cells, providing a more biologically relevant measure of activity.

Antimicrobial and Other Activity Screens : Given that statins have shown potential in other therapeutic areas, such as antibacterial and anti-inflammatory agents, novel derivatives could be screened for a broader range of biological activities. nih.govnih.govfrontiersin.org

SAR Studies Correlating Structural Features with In Vitro Activities

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its potential analogues, SAR studies would focus on correlating specific structural features with their performance in various in vitro assays.

For example, a study comparing the HMG-CoA reductase inhibitory activity of a series of 4'-alkoxy derivatives of simvastatin could reveal an optimal chain length for the alkoxy group. If longer chains lead to decreased activity, it would suggest steric hindrance in the binding pocket.

The table below illustrates a hypothetical SAR study for a series of this compound analogues, with data that would be collected from in vitro experiments.

Compound4'-SubstituentHMG-CoA Reductase Inhibition (IC50, nM)In Vitro Antioxidant Activity (TOSC units/mg) nih.govIn Vitro Anti-inflammatory Activity (% CRP reduction) nih.gov
Simvastatin (Active form)-OH1.2337545
This compound-OCH3>1000Data not availableData not available
Analogue 1-OCH2CH3>1000Data not availableData not available
Analogue 2-F500Data not availableData not available
Analogue 3-NH2800Data not availableData not available

These SAR studies would provide a detailed map of the chemical space around the simvastatin scaffold, guiding the design of future compounds with enhanced or novel therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to find correlations between the physicochemical properties of molecules and their biological activities. nih.govmdpi.com These models use molecular descriptors—such as lipophilicity, electronic properties, and steric parameters—to predict the activity of new compounds. mdpi.comresearchgate.net

While specific QSAR models exclusively for this compound are not widely published, the principles of QSAR applied to the broader class of statins can elucidate the expected impact of its structural modification. For HMG-CoA reductase inhibitors, key pharmacophoric features include hydrogen bond donors and acceptors, and hydrophobic groups. orientjchem.orgplos.orgnih.gov

The conversion of the 4'-hydroxyl group in simvastatin to a 4'-methyl ether has two primary consequences in a QSAR model:

Elimination of a Hydrogen Bond Donor: The hydroxyl group is a crucial hydrogen bond donor. Its removal and replacement with a non-donating ether group would be represented by a change in the corresponding descriptor value. In QSAR models where hydrogen bond donation is positively correlated with activity, this change would predict a significant decrease in inhibitory potency.

Therefore, within a typical QSAR framework for statins, this compound would be predicted to be a significantly less potent inhibitor of HMG-CoA reductase primarily due to the loss of a critical hydrogen bonding interaction. nih.govnih.gov

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design principles utilize the understanding of molecular interactions to develop new drugs. This compound serves as an excellent case study for both approaches.

Ligand-Based Design: This method relies on the knowledge of molecules known to be active against a target. plos.orgresearchgate.net A pharmacophore model is constructed by identifying the essential three-dimensional arrangement of functional groups required for activity. For statins, the pharmacophore consists of a group that mimics HMG-CoA, featuring specific hydrogen bonding and hydrophobic sites, and a complex hydrophobic ring system. mdpi.complos.org The 4'-hydroxyl group (in the active acid form) is a key hydrogen bond donor in this model. nih.govresearchgate.net The fact that methylating this group—creating this compound—is expected to abolish or drastically reduce activity helps to validate the necessity of this hydrogen bond donor feature in the pharmacophore model. It acts as a crucial "negative control" to confirm the model's accuracy.

Structure-Based Design: This approach uses the three-dimensional structure of the target protein, in this case, the catalytic domain of HMG-CoA reductase, to design inhibitors. acs.org Crystal structures of HMG-CoA reductase complexed with various statins reveal the precise interactions that lead to potent inhibition. mdpi.comrcsb.org The active hydroxy-acid form of statins binds in the active site, where the HMG-like portion establishes several key hydrogen bonds with amino acid residues. mdpi.com

Table 2: Key Hydrogen Bond Interactions of the Statin Pharmacophore in the HMG-CoA Reductase Active Site
Statin Functional Group (Active Form)Interacting Enzyme Residue(s)Nature of InteractionImpact of 4'-Methyl Ether Modification
5-hydroxyl group (corresponding to the 4'-OH in the lactone)Ser684, Asp690, Lys691, Asn755Hydrogen bond donor and acceptorThe ether oxygen can still act as an acceptor, but the crucial hydrogen bond donation to residues like Asp690 is lost. researchgate.net
Carboxylate groupLys691, Lys735, Ser684Salt bridge and hydrogen bondsUnaffected by this specific modification.
Hydrophobic ring systemHydrophobic pocket (various residues)Van der Waals / hydrophobic interactionsMinor alteration due to the added methyl group.

As shown in crystal structures, the hydroxyl group that is methylated in this compound is directly involved in a network of hydrogen bonds with residues in the enzyme's active site. researchgate.netrcsb.org By replacing this hydroxyl with a methoxy group, the ability to donate a hydrogen atom is lost, preventing a critical interaction with an amino acid like aspartate 690. researchgate.net This disruption in binding confirms the importance of this specific interaction and guides medicinal chemists in designing new inhibitors, ensuring that a hydrogen bond donor is present at this position.

Role in Understanding Statin Pharmacophore Requirements

The study of this compound is instrumental in defining the essential requirements of the statin pharmacophore—the minimum structural features necessary for a molecule to inhibit HMG-CoA reductase. All statins mimic the natural substrate, HMG-CoA, and their inhibitory activity depends on how well they replicate its binding interactions. e-lactancia.orgmdpi.com

The primary role of this compound in this context is to demonstrate the non-negotiable requirement of the 4'-hydroxyl group (which becomes the 5-hydroxyl in the active acid form) as a hydrogen bond donor. While other parts of the statin molecule, such as the hydrophobic ring system, can be varied to modulate properties like potency and selectivity, the HMG-mimicking portion is highly conserved. mdpi.com

The modification from a hydroxyl (-OH) to a methyl ether (-OCH₃) is a subtle chemical change, but it has profound implications for biological activity. It specifically tests the hypothesis that hydrogen bond donation at this site is essential. The presumed lack of significant HMG-CoA reductase inhibitory activity for this compound provides strong evidence that this interaction is a cornerstone of the statin pharmacophore. This knowledge helps refine pharmacophore models used in virtual screening and de novo drug design, ensuring that computational efforts are focused on candidates that possess this critical feature. plos.orgresearchgate.net

Theoretical and Computational Chemistry Approaches in Simvastatin 4 Methyl Ether Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for understanding how a drug molecule, or ligand, interacts with its biological target, typically a protein.

Prediction of Binding Modes with HMG-CoA Reductase and Other Targets

HMG-CoA reductase is the primary target for statin drugs, including simvastatin (B1681759). Molecular docking studies have been instrumental in elucidating the binding mode of simvastatin within the active site of this enzyme. Such studies for Simvastatin 4'-Methyl Ether would be critical to understand how the methylation at the 4'-position of the lactone ring influences its interaction with HMG-CoA reductase. This structural change could potentially alter the hydrogen bonding network and hydrophobic interactions that are key to the inhibitory activity of simvastatin.

However, a review of current scientific literature reveals a lack of specific molecular docking studies published for this compound with HMG-CoA reductase or other potential biological targets. While the methodology for such a study is well-established, the specific binding modes and interactions of this derivative remain to be computationally predicted and reported.

Estimation of Binding Affinities and Energetics

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is a measure of the strength of the interaction between a ligand and its target. This is often expressed as a binding energy value. A lower binding energy typically indicates a more stable and potent interaction.

For this compound, the estimation of its binding affinity to HMG-CoA reductase would be a valuable step in assessing its potential as an inhibitor. This would involve calculating the free energy of binding, which takes into account enthalpic and entropic contributions to the interaction. At present, there are no specific published studies detailing the computationally estimated binding affinities or the energetic profiles of the interaction between this compound and HMG-CoA reductase.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecules, allowing researchers to observe their motion and interactions over time. This technique can offer deeper insights into the behavior of a ligand in a biological environment, such as in solution or when bound to a protein.

Exploration of Conformational Dynamics in Solution and Bound States

The three-dimensional shape, or conformation, of a molecule can significantly impact its biological activity. MD simulations can be used to explore the different conformations that this compound might adopt in an aqueous solution and when it is bound to its target protein. Understanding these conformational dynamics is essential for a complete picture of its pharmacological profile.

Currently, there is no specific research available in the public domain that details molecular dynamics simulations performed to explore the conformational dynamics of this compound.

Analysis of Protein-Ligand Stability and Interaction Profiles

Once a ligand is docked to its protein target, MD simulations can be used to assess the stability of the resulting complex. By simulating the complex over a period of time, researchers can observe whether the ligand remains securely bound in the active site and analyze the persistence of key interactions, such as hydrogen bonds. This analysis provides a more realistic and dynamic understanding of the binding event than static docking alone.

As with other computational approaches for this specific compound, there is a lack of published studies that have utilized molecular dynamics simulations to analyze the stability and interaction profiles of a this compound-protein complex.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and properties of molecules. These methods can be used to calculate a variety of molecular properties, including optimized geometry, charge distribution, and reactivity.

For this compound, quantum chemical calculations could be employed to understand how the addition of the methyl group at the 4'-position affects the electronic properties of the lactone ring and the molecule as a whole. This could provide insights into its reactivity and potential metabolic pathways. To date, no specific quantum chemical calculation studies focused on this compound have been identified in the scientific literature.

Electronic Structure Properties and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties for this compound. DFT calculations can provide insights into the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and interaction with biological targets.

Key electronic properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. For a molecule like this compound, understanding these frontier molecular orbitals is crucial for predicting its metabolic stability and potential interactions with enzymes.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify the regions of this compound that are most susceptible to electrophilic and nucleophilic attack. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for the binding of the molecule to its biological target.

Table 1: Calculated Electronic Properties of a Statin Analog (Illustrative)

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Chemical Hardness (η)2.65 eVMeasures resistance to change in electron distribution.
Global Electrophilicity (ω)1.5 eVDescribes the propensity to accept electrons.

Spectroscopic Property Predictions to Aid Characterization

Computational methods are also employed to predict the spectroscopic properties of molecules, which can be a powerful tool for confirming their identity and structure. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be compared with experimental data to validate its synthesis and characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in this compound, its theoretical NMR spectrum can be generated. This is particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers of the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These theoretical frequencies correspond to the absorption peaks in an experimental IR spectrum. By comparing the calculated and experimental spectra, researchers can identify the characteristic functional groups present in the molecule and confirm its structural integrity.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which is related to the electronic structure and conjugation within the molecule.

Table 2: Predicted Spectroscopic Data for a Statin Analog (Illustrative)

Spectroscopic TechniquePredicted ParameterIllustrative Value
¹H NMRChemical Shift (δ)0.8 - 6.0 ppm
¹³C NMRChemical Shift (δ)10 - 180 ppm
IR SpectroscopyVibrational Frequency (ν)1700-1750 cm⁻¹ (C=O stretch)
UV-Vis Spectroscopyλmax230-240 nm

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

The core structure, or scaffold, of this compound can serve as a starting point for the design of new and improved drug candidates. Computational techniques such as de novo drug design and virtual screening are pivotal in this process.

De Novo Drug Design: This approach involves the computational generation of novel molecular structures that are predicted to have high binding affinity and selectivity for a specific biological target, such as HMG-CoA reductase. Starting with the this compound scaffold, algorithms can be used to "grow" new functional groups or modify existing ones in a stepwise manner within the binding site of the target protein. This allows for the exploration of a vast chemical space and the identification of potentially more potent and safer drug candidates.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A pharmacophore model can be developed based on the key structural features of this compound that are essential for its biological activity. This model can then be used as a 3D query to screen virtual compound databases. Hits from the virtual screen can then be prioritized for further experimental testing, significantly accelerating the drug discovery process. nih.govresearchgate.net

The use of the simvastatin scaffold in virtual screening has been a common strategy in the search for new HMG-CoA reductase inhibitors. core.ac.ukmdpi.com By identifying compounds that share the key pharmacophoric features of the simvastatin family, researchers can discover novel chemical entities with the potential for therapeutic intervention in cholesterol metabolism.

Future Research Trajectories and Broader Academic Implications

Elucidation of Novel Biological Activities of Simvastatin (B1681759) 4'-Methyl Ether Beyond HMG-CoA Reductase Inhibition

The primary biological activity of simvastatin is the inhibition of HMG-CoA reductase, an essential enzyme in the cholesterol synthesis pathway. researchgate.netdrugbank.com Simvastatin is administered as an inactive lactone prodrug, which is hydrolyzed in vivo to its active β-hydroxyacid form. rxlist.comportico.org The 4'-hydroxyl group on the pyranone ring is a critical feature for this activity.

In Simvastatin 4'-Methyl Ether, this crucial hydroxyl group is replaced by a methoxy (B1213986) group. This structural modification is significant because the hydroxyl group is essential for binding to the HMG-CoA reductase enzyme. rxlist.compharmacompass.com While direct studies on the biological activity of this compound are not extensively reported, it is classified as a metabolite and an impurity in simvastatin preparations. biosynth.comscbt.com Some reports suggest that most impurities of simvastatin are not toxic. nih.gov

Future research could focus on definitively characterizing the pharmacological profile of this compound. Investigating its potential interaction with other enzymes or receptors could reveal novel biological activities, if any exist. Given that other statins exhibit pleiotropic effects beyond cholesterol-lowering, such as anti-inflammatory and immunomodulatory properties, studies could explore whether this methylated metabolite retains any of these secondary functions, even at a reduced potency. nih.govmdpi.com

Its Potential as a Precursor or Intermediate in the Synthesis of Advanced Statin Analogues

The synthesis of simvastatin itself is a well-established multi-step process, often starting from the natural product lovastatin (B1675250). ekb.egnih.gov The development of advanced statin analogues is an area of ongoing research, aiming to improve efficacy, selectivity, and safety profiles. mdpi.comacs.org These efforts often involve modifying the core structure or side chains of existing statins.

Currently, there is no evidence in the scientific literature to suggest that this compound is used as a precursor or intermediate in the synthesis of advanced statin analogues. Its primary role in synthesis is as a reference standard for impurity profiling in the manufacturing of simvastatin. nih.govbiosynth.com The methylation at the 4'-position makes it a stable derivative, but this same modification would likely need to be reversed to restore the biological activity required of a statin, making it an inefficient starting point for new analogues. Future research into novel synthetic pathways could theoretically explore derivatives of the 4'-methoxy compound, but this is not a currently documented trajectory.

Development of Improved Synthetic Routes for Academic and Research Scale Production

This compound is not produced for therapeutic use, but its availability is necessary for analytical purposes, specifically as a reference standard for quality control in simvastatin production. nih.govbiosynth.com For this purpose, laboratory-scale synthetic routes have been developed.

One documented method involves the direct methylation of the β-hydroxy group on the lactone ring of simvastatin using dimethyl sulfate (B86663). nih.gov Another potential source of this compound is as a byproduct formed during the synthesis of simvastatin if methanol (B129727) is used in one of the reaction steps. nih.gov These methods are sufficient for producing the small quantities required for use as a non-compendial reference standard for techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

Future research in this area is unlikely to focus on large-scale production but may aim to refine existing methods for higher purity or yield on a laboratory scale. Developing more efficient or "greener" methods for creating this and other statin-related impurities could be of interest to analytical chemistry and pharmaceutical manufacturing research.

Table 1: Chemical Data for this compound

Property Value Source(s)
CAS Number 864357-88-0 biosynth.comscbt.comlgcstandards.com
Molecular Formula C₂₆H₄₀O₅ biosynth.comscbt.comlgcstandards.com
Molecular Weight 432.59 g/mol biosynth.comlgcstandards.com
IUPAC Name [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate lgcstandards.com
Appearance White Solid pharmaffiliates.com

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Contribution to the Understanding of Statin Metabolism and Bioavailability in Preclinical Research

Understanding the pharmacokinetics, including the metabolism and bioavailability, of a drug is crucial for its development and clinical use. Simvastatin is known to undergo extensive first-pass metabolism in the liver, which contributes to its low systemic bioavailability of the parent compound (less than 5%). nih.govt3db.ca The drug is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, into several active and inactive metabolites. mdpi.comsysrevpharm.org

This compound is identified as one of these metabolites. biosynth.comscbt.com Therefore, its study is integral to creating a complete picture of simvastatin's metabolic fate. Preclinical research, often utilizing animal models, is essential for mapping these metabolic pathways. portico.orgnih.gov By developing sensitive analytical methods to detect and quantify this compound and other metabolites in plasma and tissue samples, researchers can better understand the rate and pathways of simvastatin's biotransformation. researchgate.netnih.gov This knowledge helps in assessing how different factors (like co-administered drugs that inhibit or induce CYP3A4) might alter the metabolism of simvastatin, potentially affecting its efficacy and safety. nih.gov

Table 2: Analytical and Purity Data

Parameter Method/Value Source(s)
Primary Use Analytical Standard, Impurity Standard nih.govbiosynth.com
Analytical Technique High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.netnih.gov

| Purity | >95% (HPLC) | lgcstandards.com |

Informing Structure-Based Drug Design Efforts for Related Therapeutic Areas

Structure-based drug design relies on the three-dimensional structure of a target protein to design new molecules with high affinity and specificity. The crystal structure of HMG-CoA reductase complexed with active statins has provided invaluable insights for the development of synthetic statins. nih.gov These studies highlight the critical interactions between the drug and the enzyme's active site.

The structure of this compound, particularly the replacement of the 4'-hydroxyl with a methoxy group, serves as a key data point in structure-activity relationship (SAR) studies. nih.gov This modification, which is expected to significantly reduce or eliminate inhibitory activity against HMG-CoA reductase, underscores the importance of the hydroxyl group for binding. While not a template for designing agonists or inhibitors in the traditional sense, understanding why this metabolite is inactive can be just as informative for drug designers. It helps to define the structural and electronic requirements for activity at the HMG-CoA reductase active site. This information reinforces the existing models of statin-enzyme interaction and helps researchers avoid synthetic pathways that would lead to inactive analogues.

Q & A

Q. What metadata is critical for ensuring the replicability of pharmacokinetic studies involving this compound?

  • Methodological Answer :
  • Report animal model specifics (species, sex, age), dosing regimens, and sampling intervals.
  • Include pharmacokinetic parameters (AUC, Cmax, t1/2) with error margins.
  • Adhere to FAIR data principles: use standardized formats (ISA-Tab) for dataset sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.